

Comparative Efficacy of Halosulfuron-Methyl and Glyphosate on Nutsedge: A Scientific Review

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Halosulfuron-methyl	
Cat. No.:	B1672931	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of two widely used herbicides, halosulfuron-methyl and glyphosate, for the control of nutsedge (Cyperus spp.), a persistent and problematic weed in agricultural and turfgrass settings. This analysis is based on published experimental data to assist researchers and scientists in making informed decisions for weed management strategies.

Executive Summary

Both **halosulfuron-methyl** and glyphosate are effective post-emergent herbicides for controlling nutsedge, but they differ significantly in their mode of action, selectivity, and speed of activity. **Halosulfuron-methyl** is a selective herbicide, specifically targeting sedges with high efficacy at low use rates, making it ideal for use in established crops and turf.[1] Glyphosate is a non-selective, broad-spectrum herbicide that, while effective against the foliage of nutsedge, may require repeated applications for complete tuber control.[2][3] The choice between these two herbicides depends on the specific context of the weed infestation, the desired level of selectivity, and long-term management goals.

Data Presentation: Quantitative Efficacy Comparison

The following tables summarize the quantitative data from various studies comparing the efficacy of **halosulfuron-methyl** and glyphosate on purple nutsedge (Cyperus rotundus) and yellow nutsedge (Cyperus esculentus).

Table 1: Efficacy of **Halosulfuron-Methyl** and Glyphosate on Purple Nutsedge (Cyperus rotundus)

Herbicide	Application Rate	Evaluation Time	Efficacy Metric	Result	Source
Halosulfuron- methyl	67.5 g/ha	30 DAS	Nutsedge Control (%)	89.5%	[4]
Halosulfuron- methyl	80 g/ha	30 DAS	Nutsedge Control (%)	91.5%	[4]
Glyphosate + Halosulfuron- methyl	1230 g/ha + 33.75 g/ha	30 DAS	Nutsedge Control (%)	92.2%	
Halosulfuron- methyl	67.5 g/ha	30 DAS	Dead Nutsedge Density (per m²)	32.67	
Glyphosate + Halosulfuron- methyl	1230 g/ha + 33.75 g/ha	30 DAS	Dead Nutsedge Density (per m²)	Statistically at par with Halosulfuron-methyl 67.5 g/ha	
Halosulfuron- methyl	80 g/ha	60 DAS	Nutsedge Regeneration (%)	7.76%	
Glyphosate + Halosulfuron- methyl	1230 g/ha + 33.75 g/ha	60 DAS	Nutsedge Regeneration (%)	5.76%	
Halosulfuron- methyl	0.04 kg ai/ha	2 WPT	Control Rating (0-10)	8.5 (ambient CO2)	
Glyphosate	1.68 kg ai/ha	2 WPT	Control Rating (0-10)	Higher than Halosulfuron- methyl alone at 1 WPT	
Halosulfuron- methyl +	0.10 + 5.04 kg ai/ha	2 WPT	Control Rating (0-10)	10.0 (ambient CO2)	•

Glyphosate

DAS: Days After Spraying; DAE: Days After Emergence; WPT: Weeks Post-Treatment

Table 2: Efficacy of **Halosulfuron-Methyl** and Glyphosate on Yellow Nutsedge (Cyperus esculentus)

Herbicide	Application Rate	Evaluation Time	Efficacy Metric	Result	Source
Glyphosate	0.84 kg/ha	42 WAT	Tuber Density Reduction	51%	
Glyphosate	0.84 kg/ha	42 WAT	Tuber Fresh Weight Reduction	59%	
Glyphosate	0.84 kg/ha	42 WAT	Tuber Sprouting Reduction	17%	
Glyphosate	0.84 kg/ha	Not Specified	Dry Weight Reduction	64%	
Halosulfuron	Not Specified in this study	Not Specified	Not Specified	Not Specified	
Glyphosate	1.68 kg ai/ha	1 WPT	Control Rating (0-10)	Generally higher than halosulfuron alone	
Halosulfuron	0.04 kg ai/ha	3 WPT	Control Rating (0-10)	Adequate control	•
Glyphosate	1.68 kg ai/ha	3 WPT	Control Rating (0-10)	Adequate control	

WAT: Weeks After Treatment; WPT: Weeks Post-Treatment

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols from the cited studies.

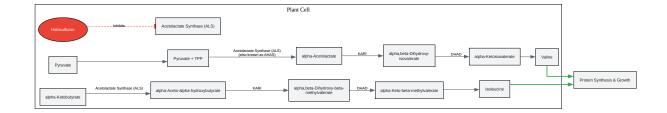
Study 1: Purple Nutsedge Management (Desai et al.)

- Experimental Design: Randomized block design with three replications.
- Location: Junagadh Agricultural University, Gujarat, India.
- Soil Type: Clayey, slightly alkaline.
- Application: Post-emergence spray at 30 days after emergence (DAE) using a knapsack sprayer with a flood-jet nozzle.
- Spray Volume: 500 L/ha.
- Data Collection: Nutsedge density, nutsedge control (%), dead nutsedge density, and regenerated nutsedge density were recorded at 30 and 60 days after spraying (DAS).

Study 2: Yellow Nutsedge Control with Glyphosate (Nelson et al.)

- Experimental Setup: Greenhouse and field experiments.
- Treatments: Glyphosate at 0.84 kg/ha.
- Data Collection:
 - Greenhouse: Yellow nutsedge dry weight reduction.
 - Field: Yellow nutsedge control percentage, tuber density, tuber fresh weight, and tuber sprouting at 42 weeks after treatment.

Study 3: Control in Elevated CO2 Environments (Marble et al.)


Experimental Setup: Open-top field chambers with ambient or elevated (ambient + 200 μmol mol⁻¹) CO2 levels.

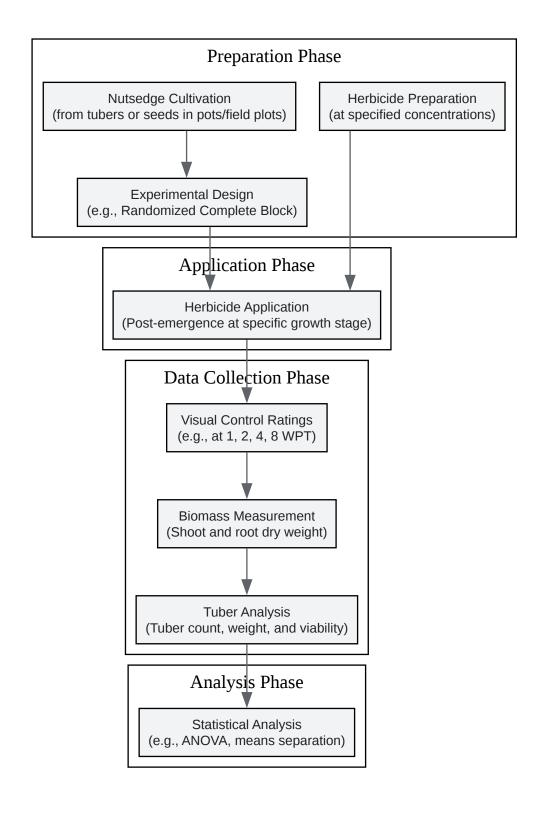
- Plant Material: Purple and yellow nutsedge grown in 3.0-L containers.
- Herbicide Application: Plants were treated with 0.5x, 1.0x, or 1.5x of the manufacturer's labeled rate of halosulfuron, glyphosate, or a tank mix of both.
- Data Collection: Control ratings were taken at 1, 2, and 3 weeks post-treatment on a scale of 0 (no control) to 10 (complete plant death). Shoot and root dry weights, and tuber counts and dry weights were also measured.

Signaling Pathways and Mechanisms of Action

The distinct mechanisms of action of **halosulfuron-methyl** and glyphosate are visualized below.

Click to download full resolution via product page

Caption: Mechanism of action of Halosulfuron-methyl, an ALS inhibitor.


Click to download full resolution via product page

Caption: Mechanism of action of Glyphosate, an EPSP synthase inhibitor.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for assessing the efficacy of herbicides on nutsedge.

Click to download full resolution via product page

Caption: Generalized experimental workflow for herbicide efficacy testing.

Conclusion

Halosulfuron-methyl stands out for its selective and potent control of nutsedge, particularly in environments where preserving desirable plant species is crucial. Its mode of action as an ALS inhibitor leads to a slow but thorough kill, including the tubers. Glyphosate offers broad-spectrum, non-selective control and can be effective in killing the top growth of nutsedge; however, complete eradication of the tuber system may necessitate multiple applications. The combination of glyphosate and **halosulfuron-methyl** has shown synergistic effects, providing rapid and comprehensive control of nutsedge. The selection of either herbicide, or a combination, should be guided by the specific weed management scenario, considering factors such as crop or turf type, the severity of the infestation, and the importance of selectivity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Understanding Glyphosate and Other Pesticides (FS-1193) | University of Maryland Extension [extension.umd.edu]
- 2. Glyphosate Wikipedia [en.wikipedia.org]
- 3. ir4.cals.ncsu.edu [ir4.cals.ncsu.edu]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Comparative Efficacy of Halosulfuron-Methyl and Glyphosate on Nutsedge: A Scientific Review]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672931#comparative-efficacy-of-halosulfuron-methyl-and-glyphosate-on-nutsedge]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com